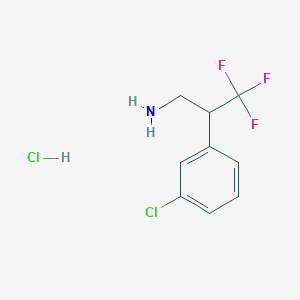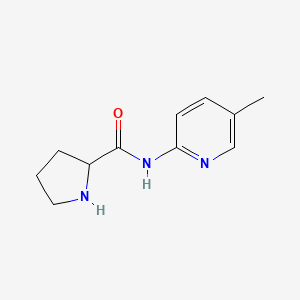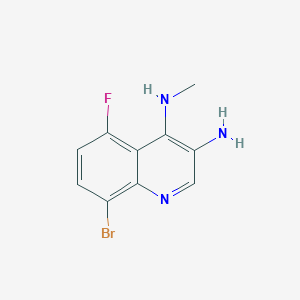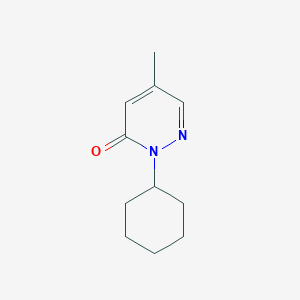
2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amines It is characterized by the presence of a 3-chlorophenyl group and a trifluoropropylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable amine source. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction process. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.
科学研究应用
2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features.
1-(3-Chlorophenyl)piperazine: Another compound with a 3-chlorophenyl group, used in medicinal chemistry.
Uniqueness
2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride is unique due to the presence of the trifluoropropylamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential therapeutic benefits.
属性
分子式 |
C9H10Cl2F3N |
|---|---|
分子量 |
260.08 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-3,3,3-trifluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3N.ClH/c10-7-3-1-2-6(4-7)8(5-14)9(11,12)13;/h1-4,8H,5,14H2;1H |
InChI 键 |
IOPRXQJEGUKLDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(CN)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S)-3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185812.png)
![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B13185815.png)

![N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13185818.png)
![4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13185820.png)
![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13185837.png)


![Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13185858.png)
